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Compound of Interest

Compound Name: 3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B041436 Get Quote

Introduction
3-hydroxy-N,N-dimethylbenzamide is a valuable chemical intermediate in the development of

pharmaceuticals and other fine chemicals. Its structure, featuring a hydroxyl group and a

dimethylamide moiety on a benzene ring, makes it a versatile scaffold for creating more

complex molecules. This document provides a detailed protocol for the synthesis of 3-hydroxy-
N,N-dimethylbenzamide, intended for researchers, scientists, and drug development

professionals. The outlined procedure is a two-step synthesis involving the formation of an acyl

chloride intermediate followed by amidation.

Synthesis Overview
The synthesis of 3-hydroxy-N,N-dimethylbenzamide is typically achieved through a two-step

process starting from 3-hydroxybenzoic acid. The first step involves the conversion of the

carboxylic acid to the more reactive 3-hydroxybenzoyl chloride using thionyl chloride. The

subsequent step is the reaction of the acyl chloride with dimethylamine to form the desired N,N-

dimethylbenzamide product. Careful control of the reaction conditions, particularly temperature

and moisture, is crucial for achieving a good yield and purity.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 3-hydroxy-N,N-
dimethylbenzamide.
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Compound
Molecular

Formula

Molecular

Weight ( g/mol )
Equivalents Amount

Step 1: Acyl

Chloride

Formation

3-

Hydroxybenzoic

Acid

C₇H₆O₃ 138.12 1.0 User-defined

Thionyl Chloride

(SOCl₂)
SOCl₂ 118.97 1.5 Calculated

N,N-

Dimethylformami

de (DMF)

C₃H₇NO 73.09 Catalytic ~2-3 drops

Step 2:

Amidation

3-

Hydroxybenzoyl

Chloride

C₇H₅ClO₂ 156.57 1.0 (from Step 1) Theoretical

Dimethylamine

(40% in H₂O)
C₂H₇N 45.08 2.2 Calculated

Product

3-hydroxy-N,N-

dimethylbenzami

de

C₉H₁₁NO₂ 165.19 - Theoretical Yield

Experimental Protocol
Step 1: Synthesis of 3-hydroxybenzoyl chloride

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-

hydroxybenzoic acid (1.0 eq).
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Addition of Thionyl Chloride: Under a fume hood, add thionyl chloride (1.5 eq) to the flask.

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70-80°C for 2-3

hours, or until the evolution of gas ceases. The reaction progress can be monitored by the

dissolution of the solid 3-hydroxybenzoic acid.

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool

to room temperature. Remove the excess thionyl chloride by distillation under reduced

pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene

(2 x volume of the initial acid). The resulting crude 3-hydroxybenzoyl chloride is typically

used directly in the next step without further purification.

Step 2: Synthesis of 3-hydroxy-N,N-dimethylbenzamide
Reaction Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel,

placed in an ice-water bath, add a 40% aqueous solution of dimethylamine (2.2 eq).

Dissolving the Acyl Chloride: Dissolve the crude 3-hydroxybenzoyl chloride from Step 1 in an

anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

Amidation: Slowly add the solution of 3-hydroxybenzoyl chloride to the chilled dimethylamine

solution via the addition funnel with vigorous stirring. Maintain the temperature below 10°C

during the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for an additional 1-2 hours.

Work-up:

Dilute the reaction mixture with water and transfer it to a separatory funnel.

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the

aqueous layer).

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous

sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Purification:

Filter off the drying agent and concentrate the organic solution under reduced pressure to

obtain the crude product.

The crude 3-hydroxy-N,N-dimethylbenzamide can be purified by column

chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl

acetate in hexanes) or by recrystallization from an appropriate solvent system.

Visualization of the Synthesis Workflow
Synthesis of 3-hydroxy-N,N-dimethylbenzamide
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Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of 3-hydroxy-N,N-dimethylbenzamide.

To cite this document: BenchChem. [Synthesis of 3-hydroxy-N,N-dimethylbenzamide: A
Detailed Protocol for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041436#detailed-protocol-for-3-hydroxy-n-n-
dimethylbenzamide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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